Product packaging for (7E)-cyclohexadec-7-en-1-one(Cat. No.:CAS No. 2550-59-6)

(7E)-cyclohexadec-7-en-1-one

Cat. No.: B12647477
CAS No.: 2550-59-6
M. Wt: 236.39 g/mol
InChI Key: CMFUATSDNFKABN-DUXPYHPUSA-N
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Description

(7E)-Cyclohexadec-7-en-1-one is a synthetic macrocyclic ketone belonging to the esteemed class of cyclohexadecenone musk fragrances. It is characterized by its distinct musk odor profile, which contributes volume, radiance, and a sensual warmth to fragrance compositions. This compound is part of a family of unsaturated macrocyclic ketones highly valued in perfumery for their ability to mimic the desirable olfactive properties of natural animal musks, offering an intense, erogenous, and elegant scent reminiscent of the original musk note . In research and development applications, this compound serves as a crucial ingredient for studying structure-odor relationships in macrocyclic musk compounds . Its primary mechanism of action involves binding to and activating olfactory receptors, such as OR5AN1, which are known to respond to macrocyclic musks, thereby generating a characteristic neural response pattern perceived as musk . Researchers utilize this compound to develop and fine-tune fragrance formulas for a wide array of products, including fine perfumes, lotions, shampoos, and fabric softeners, where it also acts as a fixative to enhance the longevity of other volatile fragrance materials . The compound exhibits good stability in various media, performing very well in body lotions, shampoos, and all-purpose cleaners, while showing poorer stability in acidic or bleaching cleaning agents . With a molecular formula of C16H28O and a molecular weight of 236.39 g/mol, it is a clear liquid with a high boiling point of approximately 354.6°C . This product is intended For Research Use Only (RUO) and is strictly for laboratory analysis and fragrance development purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O B12647477 (7E)-cyclohexadec-7-en-1-one CAS No. 2550-59-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2550-59-6

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(7E)-cyclohexadec-7-en-1-one

InChI

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h2,4H,1,3,5-15H2/b4-2+

InChI Key

CMFUATSDNFKABN-DUXPYHPUSA-N

Isomeric SMILES

C1CCCCC(=O)CCCCC/C=C/CCC1

Canonical SMILES

C1CCCCC(=O)CCCCCC=CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 7e Cyclohexadec 7 En 1 One

Retrosynthetic Analysis Approaches Towards the (7E)-Cyclic Ketone Scaffold

Retrosynthetic analysis is a critical first step in planning the synthesis of a complex target molecule like (7E)-cyclohexadec-7-en-1-one. The primary challenge is the strategic disconnection of the macrocyclic ring to reveal simpler, acyclic precursors.

One of the most powerful and modern disconnections for this target involves the olefin metathesis reaction . The (7E)-alkene bond is identified as the key strategic bond for the final ring-closing step. This leads to an acyclic α,ω-diene precursor, which can be cyclized using an appropriate catalyst. This approach is highly convergent and has become a dominant strategy in macrocycle synthesis.

A more nuanced version of this strategy involves disconnecting to an alkyne precursor. The synthesis of this compound has been successfully achieved via a ring-closing alkyne metathesis (RCAM) pathway. nih.gov In this retrosynthetic approach, the target molecule is derived from an intermediate, cyclohexadec-7-ynone. This ynone is, in turn, formed via the RCAM of a linear α,ω-diyne precursor, icosa-2,18-diyn-9-ol. nih.gov This strategy elegantly circumvents the issue of E/Z selectivity in the ring-closing step by first forming a rigid alkyne bond, which is then stereoselectively reduced to the desired (E)-alkene.

Alternative retrosynthetic approaches consider the formation of carbon-carbon bonds adjacent to the carbonyl group. For instance, a disconnection based on an intramolecular aldol condensation would lead to a linear dialdehyde precursor. Similarly, a Dieckmann condensation approach would disconnect the ring to a linear diester. However, these methods are generally less favored for large rings due to the high propensity for competing intermolecular reactions and the kinetic and thermodynamic preference for forming smaller, 5- or 6-membered rings. chemistrysteps.comwikipedia.org

Ring-Closing Metathesis (RCM) as a Prominent Synthetic Pathway

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile method for the synthesis of unsaturated macrocycles, including those with large ring sizes. wikipedia.org The reaction's success is largely driven by the development of well-defined ruthenium and molybdenum catalysts that tolerate a wide variety of functional groups and the formation of ethylene (B1197577) gas as a volatile byproduct, which drives the reaction to completion. wikipedia.org

The choice of catalyst is paramount for a successful RCM reaction, influencing reaction rates, yields, and stereoselectivity. For macrocyclization, second- and third-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are often employed due to their high activity and stability.

CatalystStructureKey Characteristics
Grubbs I (PCy₃)₂Cl₂Ru=CHPhFirst generation, good for simple systems, less active.
Grubbs II (SIMes)(PCy₃)Cl₂Ru=CHPhHigher activity, better for sterically hindered olefins.
Hoveyda-Grubbs II (SIMes)(Cl)₂Ru=CH-2-(i-PrO)C₆H₄High stability, allows for slower addition of substrate. Often provides good E/Z selectivity.
Molybdenum-based Mo(CO)₆ / Phenol ActivatorUsed for Ring-Closing Alkyne Metathesis (RCAM), highly effective for diyne substrates. nih.gov

In a specific synthesis route for the isomers of cyclohexadec-7-enone, a catalyst formed in situ from molybdenum hexacarbonyl (Mo(CO)₆) and 4-(trifluoromethyl)phenol was used to perform a ring-closing alkyne metathesis, which is a powerful related strategy. nih.gov While many ruthenium catalysts can yield mixtures of E/Z isomers in olefin metathesis, the choice of catalyst can significantly influence this ratio. cam.ac.uk For large rings, the (E)-isomer is often the thermodynamically more stable product.

Achieving high stereoselectivity in macrocyclic RCM is a significant challenge, as many catalyst systems provide mixtures of (E)- and (Z)-isomers. nih.gov While catalyst-controlled stereoselective RCM is an area of active research, substrate design offers a more direct and often more effective solution for controlling the geometry of the resulting double bond. nih.gov

A highly effective strategy to exclusively obtain the (7E)-isomer of cyclohexadec-7-en-1-one is to circumvent the direct RCM of a diene altogether. Instead, a Ring-Closing Alkyne Metathesis (RCAM) is performed on an acyclic diyne. nih.gov This forms the 16-membered ring containing a cyclohexadec-7-ynone intermediate. The rigid alkyne bond serves as a masked alkene of defined geometry. Subsequent stereoselective reduction of the alkyne yields the desired alkene isomer. Specifically, the reduction of cyclohexadec-7-ynone via hydrosilylation followed by desilylation affords this compound with high stereochemical purity. nih.gov This approach demonstrates a sophisticated use of substrate design where the challenge of stereocontrol is solved by forming a different type of bond (alkyne) during the cyclization step, followed by a reliable stereospecific transformation.

Alternative Macrocyclization Techniques in this compound Synthesis

While RCM is a dominant methodology, classical and other modern cyclization methods remain relevant in the synthesis of macrocycles.

Intramolecular condensation reactions, such as the Aldol and Dieckmann condensations, are fundamental C-C bond-forming reactions used to synthesize rings. libretexts.org The Dieckmann condensation cyclizes a diester to form a β-keto ester, while the intramolecular Aldol reaction cyclizes a dialdehyde or diketone to form a β-hydroxy carbonyl compound, which can then dehydrate. wikipedia.orgpearson.com

However, the application of these methods to the synthesis of large rings like a 16-membered macrocycle is severely limited. These reactions are kinetically and thermodynamically biased towards the formation of stable 5- and 6-membered rings. chemistrysteps.comwikipedia.org Attempting to form a large ring via these methods often results in low yields due to competing intermolecular polymerization and the high activation energy associated with bringing the two reactive ends of a long, flexible chain together in the correct orientation. While high-dilution conditions can favor intramolecular reactions, the inherent preference for smaller ring sizes makes these condensation variants generally unsuitable for the efficient synthesis of this compound.

Radical cyclization reactions offer a powerful alternative for the formation of C-C bonds and can be effectively applied to the synthesis of macrocycles. wikipedia.org These reactions proceed through radical intermediates and are often less sensitive to the steric and electronic factors that can hinder ionic cyclizations over long distances. The formation of large rings via radical cyclization can exhibit unique selectivity. wikipedia.org

For the synthesis of macrocyclic ketones, photoinduced intramolecular radical cyclization presents a viable strategy. acs.org In a typical approach, a linear substrate containing a tethered carboxylic acid and an α,β-unsaturated ketone moiety could be irradiated to induce a radical cyclization cascade, ultimately forming the large ring structure. acs.org While less commonly reported for this specific target compared to metathesis, radical-based methods represent a potent and mechanistically distinct approach for constructing the challenging 16-membered scaffold of this compound.

Stereoselective Synthesis of the (7E)-Isomer of Cyclohexadec-7-en-1-one

The olfactory properties of cyclohexadec-7-en-1-one are intrinsically linked to the geometry of the endocyclic double bond. The synthesis of the pure (7E)-isomer is therefore a key objective.

Achieving stereocontrol during macrocyclization is a significant challenge, as many cyclization methods yield mixtures of (E) and (Z) isomers. In the context of RCM, the stereochemical outcome is influenced by the catalyst, solvent, and substrate structure. While many ruthenium-based catalysts tend to favor the formation of the thermodynamically more stable (E)-alkene, achieving high selectivity can be difficult. researchgate.net

One strategy to enforce the formation of the (E)-isomer is through the use of catalyst-controlled stereoselective RCM. Molybdenum- and tungsten-based catalysts have shown promise in promoting the formation of Z-alkenes, which can then be isomerized to the E-isomer. nih.gov Conversely, certain ruthenium catalysts have been developed that show a preference for the formation of E-isomers. researchgate.net

Another approach involves substrate control, where the conformation of the acyclic precursor is biased to favor the formation of the (E)-isomer upon cyclization. This can be achieved through the introduction of bulky groups or by exploiting intramolecular non-covalent interactions.

In cases where a mixture of isomers is obtained from the cyclization reaction, post-cyclization isomerization can be employed to enrich the desired (7E)-isomer. Transition metal-catalyzed alkene isomerization is a powerful tool for this purpose. rsc.org Catalysts based on ruthenium, rhodium, and iridium can facilitate the conversion of a (Z)-alkene to the more thermodynamically stable (E)-alkene.

The choice of catalyst and reaction conditions is crucial to avoid side reactions, such as double bond migration. For macrocyclic ketones, the presence of the carbonyl group can influence the reactivity and may require careful optimization of the isomerization protocol.

Table 2: Potential Strategies for Stereoselective Synthesis of this compound

Strategy Methodology Key Parameters Expected Outcome
Catalyst-Controlled RCMUse of E-selective Ru catalysts or Z-selective Mo/W catalysts followed by isomerization.Catalyst structure, ligand environment, reaction temperature.High selectivity for the desired (E)-isomer.
Substrate-Controlled RCMIntroduction of conformational constraints in the acyclic precursor.Steric bulk of substituents, presence of hydrogen bonding motifs.Preferential formation of the (E)-macrocycle.
Post-Cyclization IsomerizationTreatment of an E/Z mixture with a transition metal isomerization catalyst.Catalyst choice (Ru, Rh, Ir), solvent, temperature.Conversion of the (Z)-isomer to the thermodynamically favored (E)-isomer.

Green Chemistry Principles in the Synthesis of this compound

The fragrance industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. researchgate.net The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact.

A key principle of green chemistry is the reduction or elimination of solvent use. Solvent-free reactions, often conducted under neat conditions or using mechanochemistry (grinding), can lead to significant reductions in waste and energy consumption. researchgate.net For macrocyclization reactions, which are typically performed under high dilution to minimize intermolecular side reactions, solvent-free conditions present a significant challenge. However, techniques such as solid-phase synthesis or the use of phase-transfer catalysts could potentially enable macrocyclization at higher concentrations.

The use of environmentally benign solvents, such as water, supercritical fluids, or bio-derived solvents, is another important aspect of green synthesis. escholarship.org Biocatalysis, using enzymes such as lipases, can be performed in aqueous media and offers a green alternative for certain synthetic steps, such as esterification or hydrolysis, in the synthesis of precursors to this compound. researchgate.net

Atom economy is a metric that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. jocpr.comchemistry-teaching-resources.com Synthetic routes with high atom economy are desirable as they generate less waste. Rearrangement and addition reactions are inherently more atom-economical than substitution and elimination reactions. nih.gov

For the synthesis of this compound, a comparative analysis of different synthetic routes based on their atom economy can guide the selection of the most sustainable approach. For example, a route that utilizes a catalytic cyclization would likely have a higher atom economy than a multi-step sequence involving protecting groups and stoichiometric reagents.

The E-factor (Environmental Factor), which considers the total mass of waste generated per unit of product, is another useful metric for assessing the environmental impact of a synthetic process. rsc.org Minimizing the E-factor requires not only high atom economy but also high reaction yields and the recycling of solvents and catalysts.

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis of this compound

Metric Definition Ideal Value Application to Synthesis
Atom Economy (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%100%Favors catalytic, addition, and rearrangement reactions.
E-Factor Total Waste (kg) / Product (kg)0Considers reaction yield, solvent and reagent waste, and recyclability.
Process Mass Intensity (PMI) Total Mass in Process (kg) / Product Mass (kg)1Includes all materials used in the process, including water and solvents.

Reaction Pathways and Chemical Transformations of 7e Cyclohexadec 7 En 1 One

Reactivity of the Ketone Functionality within the Macrocyclic System

The ketone group, a polar functionality, is a key center for a variety of chemical transformations. Its reactivity is influenced by the steric environment of the macrocycle, which can affect the approach of reagents to the carbonyl carbon.

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl carbon of (7E)-cyclohexadec-7-en-1-one is electrophilic and susceptible to attack by nucleophiles. youtube.com This leads to nucleophilic addition, a fundamental reaction for ketones, which transforms the trigonal planar carbonyl group into a tetrahedral alkoxide intermediate that is subsequently protonated to form an alcohol. academie-sciences.fr

Common nucleophilic addition reactions applicable to this macrocyclic ketone include:

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithiums (R-Li), results in the formation of tertiary alcohols. The reaction proceeds via the attack of the carbanionic nucleophile on the carbonyl carbon, creating a new carbon-carbon bond.

Wittig Reaction: This reaction converts the ketone into an alkene. It involves a phosphonium (B103445) ylide (a phosphorus-stabilized carbanion) which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. The geometry of the resulting double bond depends on the specific ylide and reaction conditions used.

Formation of Imines and Enamines: Reaction with primary amines (R-NH₂) under acidic catalysis yields imines, while reaction with secondary amines (R₂NH) yields enamines. These reactions proceed through a carbinolamine intermediate followed by dehydration. youtube.com

Acetal and Ketal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into a ketal. This reaction is reversible and is often used as a protecting group strategy for the carbonyl functionality during multi-step syntheses.

The large ring structure can influence the stereochemical outcome of these additions, particularly if chiral reagents or catalysts are employed, due to the preferential conformations adopted by the macrocycle.

Table 1: Nucleophilic Addition Reactions at the Carbonyl Center
Reaction TypeNucleophileGeneral Product
Grignard ReactionR-MgXTertiary Alcohol
Wittig ReactionPh₃P=CR₂Alkene
Imine FormationR-NH₂Imine
Ketal Formation2 R-OH, H⁺Ketal

Chemoselective Oxidation and Reduction Chemistry of the Ketone

Chemoselectivity is crucial when transforming a multifunctional molecule like this compound. Reactions must target the ketone without affecting the alkene, or vice versa.

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol, (7E)-cyclohexadec-7-en-1-ol. This transformation requires hydride reagents that are selective for ketones in the presence of alkenes.

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that is highly effective for the reduction of ketones and aldehydes. It typically does not reduce isolated carbon-carbon double bonds, making it ideal for the chemoselective reduction of this compound.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ also readily reduces ketones to alcohols. While it can reduce some double bonds, particularly those conjugated to carbonyls or other activating groups, it is generally compatible with non-conjugated internal alkenes like the one in this macrocycle.

Catalytic Hydrogenation: While catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni) can reduce ketones, it will also readily reduce the alkene double bond. Therefore, achieving selectivity with this method is challenging and usually requires specific catalysts or conditions designed to favor carbonyl reduction. A notable example is the use of Ru-based catalysts under specific conditions.

Oxidation of the Ketone: Oxidation of a cyclic ketone can lead to ring-opening products. The Baeyer-Villiger oxidation is a classic example where a ketone is converted into an ester (a lactone in the case of a cyclic ketone) using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In this reaction, one of the alkyl groups attached to the carbonyl carbon migrates to the oxygen atom. For this compound, this would result in a seventeen-membered lactone. Care must be taken as peroxy acids can also epoxidize the double bond.

Table 2: Chemoselective Reactions of the Ketone
Reaction TypeReagentProductSelectivity Notes
ReductionNaBH₄(7E)-cyclohexadec-7-en-1-olHigh selectivity for ketone over alkene.
ReductionLiAlH₄(7E)-cyclohexadec-7-en-1-olHigh selectivity for ketone over non-conjugated alkene.
Baeyer-Villiger Oxidationm-CPBA1-Oxa-8-cycloheptadecen-2-oneCan compete with epoxidation of the alkene.

Reactions Involving the (7E)-Cyclic Alkene Moiety

The internal (E)-alkene within the macrocycle is nucleophilic and serves as a site for addition reactions and other transformations involving the π-electrons. pearson.com

Electrophilic Addition Reactions to the Double Bond

The π-bond of the alkene can act as a nucleophile, attacking electrophilic species. libretexts.org This initiates an electrophilic addition reaction, where the double bond is broken and two new single bonds are formed. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond proceeds via a carbocation intermediate. youtube.com For the unsymmetrical double bond in this macrocycle, the reaction is expected to follow Markovnikov's rule, where the proton adds to the carbon atom that results in the more stable carbocation. The halide ion then attacks this carbocation.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) results in a vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to an anti-addition stereochemical outcome.

Hydration: Acid-catalyzed addition of water across the double bond yields an alcohol. This reaction also follows Markovnikov's rule. Alternatively, oxymercuration-demercuration provides a method for Markovnikov hydration without carbocation rearrangements. Hydroboration-oxidation results in the anti-Markovnikov addition of water, yielding the alternative alcohol regioisomer.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid like m-CPBA. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.

Cycloaddition Chemistry of the Internal Olefin

Cycloaddition reactions involve the formation of a new ring from the interaction of the alkene with another unsaturated system. wikipedia.org

Diels-Alder Reaction ([4+2] Cycloaddition): The (7E)-alkene can act as a dienophile in a Diels-Alder reaction if paired with a suitable diene. However, the reactivity of the internal, trans-substituted double bond within a large ring may be lower than that of simpler alkenes due to steric hindrance.

[2+2] Cycloaddition: This reaction, often induced photochemically, involves the reaction of the alkene with another alkene to form a cyclobutane (B1203170) ring. researchgate.net Intramolecular [2+2] photocycloadditions are also possible if another double bond is present in the molecule. acs.org

1,3-Dipolar Cycloaddition: The alkene can react with 1,3-dipoles such as azides or nitrones to form five-membered heterocyclic rings. beilstein-journals.org This is a powerful method for constructing complex heterocyclic systems.

Olefin Metathesis and Cross-Metathesis Reactions of the (7E)-Alkene

Olefin metathesis is a versatile reaction catalyzed by transition metal complexes (e.g., Grubbs or Schrock catalysts) that allows for the breaking and reforming of carbon-carbon double bonds. wikipedia.org

Cross-Metathesis (CM): this compound can react with another olefin in a cross-metathesis reaction. organic-chemistry.org This would lead to a mixture of products, including the starting material, the homodimers of both olefins, and the desired cross-product where fragments have been exchanged. By using a large excess of a volatile olefin partner (like ethylene), the reaction can be driven towards a specific product.

Ring-Opening Metathesis Polymerization (ROMP): While ROMP is typically driven by the relief of ring strain in smaller cyclic alkenes (e.g., norbornene), large, flexible macrocycles like cyclohexadecene derivatives are generally considered strain-free. Therefore, this compound is not expected to be a reactive monomer for ROMP under standard conditions.

Ring-Closing Metathesis (RCM): While not a reaction of this compound itself, RCM is a primary synthetic route to this and other macrocyclic musks. A linear diene precursor is cyclized using a metathesis catalyst to form the macrocyclic ring with the expulsion of a small volatile alkene. mdpi.com

Table 3: Reactions of the (7E)-Alkene Moiety
Reaction TypeReagent/CatalystGeneral Product
HydrohalogenationH-X (e.g., HBr)Haloalkane
Epoxidationm-CPBAEpoxide
[2+2] PhotocycloadditionAnother Alkene, hνCyclobutane adduct
Cross-MetathesisAlkene partner, Grubbs catalystNew alkene products

Ring Contraction and Expansion Mechanisms of the Cyclohexadecane (B1619725) Skeleton

Ring contraction and expansion reactions are powerful tools in organic synthesis for modifying cyclic frameworks. These reactions typically proceed through carbocationic, carbanionic, or carbenoid intermediates.

Ring Contraction Mechanisms:

A primary method for the ring contraction of cyclic ketones is the Favorskii rearrangement . wikipedia.orgpurechemistry.org This reaction occurs when an α-halo ketone with an abstractable α'-proton is treated with a base. The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. For a large ring like the cyclohexadecane skeleton, this would theoretically lead to a fifteen-membered ring system.

The general mechanism, illustrated with a generic cyclic α-chloro ketone, is as follows:

Formation of an enolate at the α'-position.

Intramolecular nucleophilic attack to form a bicyclic cyclopropanone intermediate.

Nucleophilic attack of the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone.

Ring-opening of the cyclopropanone to yield a more stable carbanion, followed by protonation.

While this reaction is well-documented for smaller rings like cyclohexanone, its application to macrocyclic ketones like this compound would be influenced by the conformational flexibility of the large ring, which might affect the feasibility of forming the strained cyclopropanone intermediate. harvard.edu

Reaction Substrate Type Reagents Product Type
Favorskii Rearrangementα-Halo Cyclic KetoneBase (e.g., NaOH, NaOR)Ring-contracted carboxylic acid or ester

Ring Expansion Mechanisms:

Several methods exist for the expansion of cyclic ketones. One of the most common is the Tiffeneau-Demjanov rearrangement . wikipedia.orgwikipedia.org This reaction involves the treatment of a 1-(aminomethyl)-cycloalkanol with nitrous acid to generate a diazonium salt, which then undergoes a pinacol-type rearrangement to yield a ring-expanded ketone.

For the cyclohexadecane skeleton, the sequence would be:

Formation of a cyanohydrin from the ketone.

Reduction of the nitrile to a primary amine to form a β-amino alcohol.

Treatment with nitrous acid to form a diazonium ion.

Loss of nitrogen gas to form a primary carbocation, which then rearranges via a 1,2-alkyl shift, leading to ring expansion.

The resulting secondary carbocation is then captured by water to form a ketone after deprotonation.

Another relevant method for macrocycles is the thermal rearrangement of 1-vinylcycloalkanols, which can lead to a two-carbon ring expansion. chimia.chchimia.ch This process involves a thermal 1,3-C shift rearrangement in the gas phase. This method has been successfully applied to the synthesis of various macrocyclic ketones. chimia.ch

Reaction Starting Material Key Intermediate Product
Tiffeneau-Demjanov RearrangementCyclic Ketone1-(Aminomethyl)-cycloalkanolOne-carbon ring-expanded ketone
Thermal 1,3-C Shift1-VinylcycloalkanolAlkyl hydroxyallyl biradicalTwo-carbon ring-expanded ketone

Photochemical and Thermal Rearrangement Studies of this compound

Photochemical Rearrangements:

The photochemistry of α,β-unsaturated cyclic ketones is a rich field, often leading to complex skeletal rearrangements. baranlab.org For cyclohexenone systems, a common transformation is the lumiketone rearrangement , which results in the formation of a bicyclo[3.1.0]hexan-2-one derivative. youtube.com This type of rearrangement typically proceeds from the triplet excited state of the enone.

For this compound, with its double bond distant from the carbonyl group, direct enone-type photorearrangements are not expected. However, other photochemical reactions involving the isolated double bond and carbonyl group, such as Paterno-Büchi reactions (photochemical [2+2] cycloaddition of a carbonyl group to an alkene to form an oxetane), could be possible, leading to complex bicyclic structures. The specific outcomes would depend on the excited state lifetime and the conformational arrangement of the macrocycle that brings the reacting groups into proximity.

Thermal Rearrangements:

A significant thermal rearrangement applicable to the synthesis of macrocyclic ketones is the oxy-Cope rearrangement . This is a uic.eduuic.edu-sigmatropic rearrangement of 1,5-dien-3-ols. chimia.ch While this compound itself is not a 1,5-dien-3-ol, this type of rearrangement is relevant in the synthesis of related macrocyclic systems. For instance, a key step in some macrocyclic ketone syntheses is the oxy-Cope rearrangement of a divinylcycloalkanol. The driving force for this often irreversible reaction is the formation of a stable enol which tautomerizes to a ketone.

Rearrangement Type Functional Group Typical Product Notes
Photochemical (Lumiketone)α,β-Unsaturated KetoneBicyclic KetoneNot directly applicable to this compound
Thermal (Oxy-Cope)1,5-Dien-3-olγ,δ-Unsaturated KetoneRelevant in the synthesis of macrocyclic ketones

Catalytic Transformations and Functionalization of the Macrocycle

The presence of both a ketone and a carbon-carbon double bond in this compound offers multiple sites for catalytic functionalization.

Functionalization of the Carbonyl Group:

The carbonyl group can undergo a variety of catalytic transformations. For instance, catalytic hydrogenation can selectively reduce the ketone to the corresponding alcohol, cyclohexadecenol. The choice of catalyst (e.g., palladium, platinum, ruthenium) and reaction conditions (temperature, pressure, solvent) would be crucial to avoid concomitant reduction of the double bond. uic.edunih.gov

Functionalization of the Double Bond:

The isolated double bond in the macrocycle can be functionalized using various catalytic methods:

Catalytic Hydrogenation: Selective hydrogenation of the C=C double bond would yield (E)-cyclohexadecanone. Catalysts like Wilkinson's catalyst are known for selective alkene hydrogenation in the presence of other functional groups.

Catalytic Epoxidation: The double bond can be converted to an epoxide using reagents like peroxy acids or through catalytic processes involving transition metals (e.g., titanium, molybdenum, tungsten) and an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide.

Catalytic Dihydroxylation: The alkene can be converted to a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (often in catalytic amounts with a co-oxidant) or potassium permanganate. Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed hydrolysis.

The large ring size of this compound may influence the stereochemical outcome of these reactions due to the preference for certain low-energy conformations.

Transformation Target Functional Group Catalyst/Reagent Example Product Functional Group
HydrogenationKetoneRu/C, H₂Secondary Alcohol
HydrogenationAlkeneWilkinson's Catalyst, H₂Alkane
EpoxidationAlkenem-CPBA or Ti(OiPr)₄/TBHPEpoxide
Dihydroxylation (syn)AlkeneOsO₄ (catalytic), NMOVicinal Diol
Dihydroxylation (anti)Alkene1. m-CPBA 2. H₃O⁺Vicinal Diol

Synthesis and Chemical Behavior of Derivatives and Analogs of 7e Cyclohexadec 7 En 1 One

Systematic Synthesis and Characterization of Structural Analogs

The synthesis of structural analogs of (7E)-cyclohexadec-7-en-1-one allows for a systematic investigation of structure-activity relationships. Key modifications include altering the ring size, degree of saturation, and introducing various substituents onto the macrocyclic ring, as well as transforming the carbonyl functionality.

Modification of Ring Size and Saturation Level in Macrocyclic Ketones

The size of the macrocyclic ring significantly impacts its conformational flexibility and, consequently, its chemical reactivity and physical properties. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of macrocyclic ketones of varying sizes. nih.govwikipedia.orgthieme-connect.comdrughunter.com By strategically choosing the length of the starting α,ω-diene, chemists can construct a homologous series of macrocyclic ketones. For instance, the synthesis of C15 to C17 macrocycles can be achieved with high efficiency.

Furthermore, the saturation level of the macrocycle can be readily modified. Catalytic hydrogenation of the double bond in this compound and its analogs provides the corresponding saturated cyclohexadecanones. This transformation allows for a direct comparison of the chemical behavior of unsaturated versus saturated systems.

Table 1: Examples of Macrocyclic Ketone Analogs with Varying Ring Size and Saturation

Compound NameRing SizeSaturation LevelSynthesis Method
Cyclopentadec-7-en-1-one15UnsaturatedRing-Closing Metathesis
Cyclopentadecanone15SaturatedRCM followed by Hydrogenation
This compound16UnsaturatedRing-Closing Metathesis
Cyclohexadecanone16SaturatedHydrogenation of this compound
Cycloheptadec-7-en-1-one17UnsaturatedRing-Closing Metathesis
Cycloheptadecanone17SaturatedRCM followed by Hydrogenation

Strategic Substitutions on the this compound Macrocyclic Ring

Introducing substituents at various positions on the macrocyclic ring can dramatically alter the molecule's properties. Alkylation reactions, for instance, can be employed to introduce methyl or other alkyl groups at the α-position to the carbonyl group. chemistryviews.org Such modifications can influence the ketone's reactivity and the conformational preferences of the ring.

Derivatives with Modified Carbonyl Functionality

The carbonyl group of this compound is a prime site for derivatization. Standard ketone chemistry can be applied to create a variety of derivatives. For example, reaction with hydroxylamine hydrochloride yields the corresponding oxime. wikipedia.orgarpgweb.comijprajournal.comnih.govorganic-chemistry.org Similarly, condensation with hydrazines produces hydrazones. These reactions replace the carbonyl oxygen with a nitrogen-containing group, altering the electronic properties and hydrogen-bonding capabilities of this region of the molecule.

Table 2: Derivatives of this compound with Modified Carbonyl Functionality

Derivative NameModifying ReagentFunctional Group
This compound oximeHydroxylamineC=N-OH
This compound hydrazoneHydrazineC=N-NH2
This compound N,N-dimethylhydrazoneN,N-DimethylhydrazineC=N-N(CH3)2

Investigation of Stereochemical Isomers and their Distinct Chemical Reactivity Profiles

The synthesis of stereochemically pure isomers is often achieved through stereoselective reactions. For example, certain ring-closing metathesis catalysts can exhibit a preference for the formation of either the (E) or (Z) isomer. nih.govnih.gov The distinct spatial arrangement of the alkyl chains in the (E) and (Z) isomers can lead to different rates of reaction and product distributions in subsequent chemical transformations. For instance, the accessibility of the carbonyl group to incoming reagents may be sterically hindered to different extents in each isomer.

Conformational Analysis and its Influence on the Reactivity of Derivatives

Large macrocycles like this compound and its derivatives are conformationally flexible. acs.orgutdallas.eduegyankosh.ac.in Understanding the preferred conformations is key to explaining their reactivity. Computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy are used to study the conformational landscape of these molecules. nih.gov

The introduction of substituents can significantly influence the conformational equilibrium. For example, a bulky alkyl group may favor conformations that place it in a pseudo-equatorial position to minimize steric strain. The conformation of the ring, in turn, dictates the accessibility of the reactive sites. A particular conformation might shield the carbonyl group, reducing its reactivity, while another might expose it, facilitating reaction.

Exploration of Diverse Reaction Pathways for Novel this compound Derivatives

The development of novel synthetic methodologies provides access to a wider range of derivatives with unique structural features.

Ring-Closing Metathesis (RCM): As previously mentioned, RCM is a cornerstone in the synthesis of the core macrocyclic structure. nih.govwikipedia.orgthieme-connect.comdrughunter.com Its tolerance of various functional groups allows for the cyclization of complex dienes, enabling the synthesis of highly functionalized analogs.

Baeyer-Villiger Oxidation: This reaction offers a powerful method for transforming the cyclic ketone into a lactone (a cyclic ester). wikipedia.orgnih.govorganic-chemistry.orgorganicchemistrytutor.comyoutube.com The oxidation of this compound with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would insert an oxygen atom adjacent to the carbonyl group, expanding the ring to a 17-membered lactone. This transformation fundamentally alters the chemical nature of the molecule, opening up new avenues for further derivatization.

Table 3: Key Reaction Pathways for the Synthesis of Novel Derivatives

Reaction PathwayReagentsProduct Type
Ring-Closing MetathesisGrubbs' or Schrock's catalystUnsaturated Macrocyclic Ketones
Catalytic HydrogenationH2, Pd/CSaturated Macrocyclic Ketones
α-AlkylationBase, Alkyl Halideα-Substituted Macrocyclic Ketones
OximationHydroxylamineMacrocyclic Oximes
Baeyer-Villiger OxidationPeroxy Acid (e.g., m-CPBA)Macrocyclic Lactones

Advanced Spectroscopic and Spectrometric Characterization of 7e Cyclohexadec 7 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules by probing the magnetic properties of atomic nuclei. For (7E)-cyclohexadec-7-en-1-one, both one-dimensional (¹H and ¹³C) and multidimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the stereochemistry of the double bond.

Multidimensional NMR Techniques (2D-NMR, NOESY, COSY, HSQC, HMBC) for Proton and Carbon Connectivity

Multidimensional NMR techniques provide correlational data that reveals the connectivity between atoms within a molecule, which is crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the sequence of methylene (-CH₂-) groups in the aliphatic chain by showing correlations between adjacent protons. For instance, the protons on C2 would show a correlation to the protons on C3, and so on around the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon atoms to which they are attached. creative-biostructure.com This allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. Each methylene group in the macrocycle would exhibit a distinct cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (like the carbonyl carbon C1) and for piecing together different fragments of the molecule. acs.org For example, the protons on C2 and C16 would show correlations to the carbonyl carbon at C1, confirming their position adjacent to the ketone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the spatial proximity of atoms, regardless of their bonding connectivity. For this compound, the key application of NOESY would be to confirm the E (trans) configuration of the double bond at C7-C8. This would be established by the absence of a strong NOE between the vinyl protons at C7 and C8, and the presence of NOEs between these protons and the adjacent methylene protons that are consistent with a trans geometry.

Predicted ¹H and ¹³C NMR Data for this compound

The following table outlines the predicted chemical shifts for the key nuclei in this compound. These are theoretical values based on typical ranges for similar functional groups.

Atom ¹H Chemical Shift (ppm, Predicted) ¹³C Chemical Shift (ppm, Predicted) Key 2D NMR Correlations (Predicted)
C1-~210 (C=O)HMBC from H2, H16
C2, C16~2.4 (multiplet)~40COSY to H3, H15; HSQC to C2, C16; HMBC to C1, C3, C15
C3-C6, C9-C15~1.2-1.6 (multiplet)~25-30COSY to adjacent CH₂; HSQC to respective carbons
C7, C8~5.3 (multiplet)~130COSY to H6, H9; HSQC to C7, C8; HMBC to C5, C6, C9, C10

Solid-State NMR Studies for Polymorphism and Crystalline Arrangement

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. While solution-state NMR provides information on the average structure of a molecule, ssNMR can reveal details about the molecular packing, conformation, and polymorphism in the crystalline state. For a macrocyclic compound like this compound, different crystalline forms (polymorphs) could exist, each with unique physical properties. ssNMR, particularly using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), could distinguish between these polymorphs by detecting differences in the chemical shifts and relaxation times of the carbon nuclei, which are sensitive to the local molecular environment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a fundamental tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₆H₂₈O.

Predicted HRMS Data:

Molecular Formula: C₁₆H₂₈O

Calculated Monoisotopic Mass: 236.2140 u

Expected Ion (e.g., [M+H]⁺): 237.2213 m/z

Observing an ion with a mass that matches the calculated value to within a few parts per million (ppm) would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then fragmenting it to observe the resulting product ions. The fragmentation pattern is like a fingerprint for the molecule and can be used to deduce its structure. For this compound, fragmentation would likely be initiated by cleavage at positions alpha to the carbonyl group or through rearrangements involving the double bond, leading to a series of characteristic neutral losses and charged fragments. Analysis of these fragments helps to confirm the size of the ring and the positions of the functional groups.

Predicted Fragmentation Pathways for this compound

Precursor Ion (m/z) Proposed Fragmentation Key Fragment Ions (m/z, Predicted)
236 ([M]⁺˙)Alpha-cleavage next to the carbonyl[M-C₂H₅]⁺, [M-C₄H₉]⁺
236 ([M]⁺˙)McLafferty rearrangementVaries depending on hydrogen transfer
236 ([M]⁺˙)Cleavage at the allylic positions (C6, C9)Fragments resulting from ring opening

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, allowing for their identification.

For this compound, the most prominent vibrational bands would be associated with the carbonyl group (C=O) and the carbon-carbon double bond (C=C).

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, characteristic of a ketone. The exact position can be influenced by ring strain. For a large ring, it would be close to that of an acyclic ketone.

Alkene (C=C) Stretch: A weaker absorption is expected for the C=C double bond. In Raman spectroscopy, this bond often produces a stronger signal.

C-H Stretches: Vibrations from the sp²-hybridized carbons of the double bond (vinyl C-H) and the sp³-hybridized carbons of the aliphatic chain will also be present. The C-H out-of-plane bending vibration for the trans double bond is particularly diagnostic.

Predicted IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C=O (Ketone)Stretch~1715StrongMedium
C=C (Alkene)Stretch~1670Medium-WeakStrong
=C-H (Vinyl)Stretch~3020MediumMedium
=C-H (Vinyl)Out-of-plane bend (trans)~970StrongWeak
C-H (Aliphatic)Stretch2850-2960StrongStrong

X-ray Crystallography for Absolute Stereochemistry and Conformation in Crystalline State

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine the exact coordinates of each atom, bond lengths, bond angles, and torsional angles. This yields an unambiguous determination of the molecule's absolute stereochemistry and its preferred conformation in the solid state.

Hypothetical Crystallographic Data Table for this compound:

The following table is an illustrative example of the kind of data that would be obtained from an X-ray crystallographic analysis of this compound. Note: This data is hypothetical and serves for educational purposes only, as no published crystal structure for this specific compound was found.

ParameterHypothetical Value
Chemical FormulaC₁₆H₂₈O
Formula Weight236.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123, 15.456, 9.876
α, β, γ (°)90, 105.2, 90
Volume (ų)1489.3
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.054
R-factor0.045

Key Insights from Hypothetical X-ray Crystallography:

Absolute Stereochemistry: In the case of a chiral derivative of this compound, X-ray crystallography using anomalous dispersion could be used to determine the absolute configuration of any stereocenters.

Conformation: The analysis would reveal the specific chair, boat, or twist conformations of different parts of the macrocyclic ring. The orientation of the carbonyl group and the planarity of the double bond would also be precisely defined.

Intermolecular Interactions: The crystal packing would show any significant intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) or van der Waals forces, which influence the solid-state conformation.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives (if applicable)

While this compound itself is not chiral, chiral derivatives or enantiomerically pure forms of related compounds would be amenable to analysis by Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy. These techniques are essential for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is particularly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a molecule by comparing the experimental VCD spectrum to that predicted by quantum chemical calculations. nih.gov

For a chiral derivative of this compound, VCD would be a powerful tool to:

Determine Absolute Configuration: By comparing the experimental VCD spectrum with density functional theory (DFT) calculations for a specific enantiomer, the absolute stereochemistry can be unambiguously assigned. wikipedia.orgnih.gov

Study Solution-State Conformation: VCD is sensitive to the conformational preferences of a molecule in solution, providing insights that are complementary to the solid-state information from X-ray crystallography.

Hypothetical VCD Data Table for a Chiral Derivative of this compound:

This table illustrates the type of data that would be generated in a VCD analysis. Note: This data is hypothetical.

Wavenumber (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (R)-enantiomerAssignment
2925+2.5+2.8CH₂ stretch
2850-1.8-2.0CH₂ stretch
1710+5.3+6.1C=O stretch
1450-3.1-3.5CH₂ bend

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. It is particularly useful for studying chiral molecules containing chromophores, such as the carbonyl group and the carbon-carbon double bond in this compound.

The application of ECD to a chiral derivative would involve:

Assigning Absolute Configuration: The Cotton effects (positive or negative peaks) in the ECD spectrum are characteristic of the stereochemistry of the molecule. Comparing the experimental spectrum to calculated spectra for different stereoisomers allows for the determination of the absolute configuration.

Conformational Analysis: The sign and intensity of the Cotton effects can be sensitive to the conformation of the macrocycle, providing information about the spatial relationship between the chromophores and chiral centers.

Hypothetical ECD Data Table for a Chiral Derivative of this compound:

The following is a hypothetical representation of ECD data. Note: This data is for illustrative purposes only.

Wavelength (nm)Experimental Δε (L·mol⁻¹·cm⁻¹)Calculated Δε (L·mol⁻¹·cm⁻¹) for (R)-enantiomerTransition
295+1.5+1.8n → π* (C=O)
210-3.2-3.5π → π* (C=C)

Computational Chemistry and Theoretical Studies on 7e Cyclohexadec 7 En 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement to provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost, making it particularly suitable for larger molecules like (7E)-cyclohexadec-7-en-1-one. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

In a typical DFT study of this compound, the initial step would involve the optimization of its ground state geometry. This process systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest electronic energy. Various combinations of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) can be employed to achieve the desired level of accuracy. The choice of functional is critical, as studies on other flexible macrocycles have shown that different functionals can sometimes yield varying results for the relative energies of conformers. mdpi.com

Once the optimized geometry is obtained, a wealth of information can be extracted. Key parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule are determined. Furthermore, DFT calculations provide insights into the electronic properties, including the distribution of electron density, electrostatic potential maps, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the location of the HOMO would likely be associated with the C=C double bond, while the LUMO would be centered around the carbonyl group, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Properties for a Representative Macrocyclic Ketone Conformer

PropertyCalculated Value
Total Electronic Energy (Hartree)-XXX.XXXXXX
HOMO Energy (eV)-X.XX
LUMO Energy (eV)+X.XX
HOMO-LUMO Gap (eV)X.XX
Dipole Moment (Debye)X.XX

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations on a macrocyclic ketone.

Conformational Analysis and Energy Landscapes via Molecular Modeling

The large and flexible 16-membered ring of this compound can adopt a multitude of conformations. Understanding this conformational landscape is essential as the three-dimensional shape of the molecule dictates its physical and biological properties.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

Due to the high number of degrees of freedom in a macrocycle like this compound, exploring its entire conformational space with quantum mechanical methods is impractical. Molecular mechanics (MM) offers a computationally efficient alternative. MM methods employ a classical "ball-and-spring" model of the molecule, where the potential energy is calculated using a force field—a set of empirical functions and parameters that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). wikipedia.orgcompchems.com

A thorough conformational search can be performed using various algorithms, such as systematic searches, random sampling (e.g., Monte Carlo), or molecular dynamics simulations. nih.gov Molecular dynamics (MD) simulations, in particular, are powerful for exploring the conformational space by simulating the atomic motions of the molecule over time. frontiersin.org By solving Newton's equations of motion for each atom, MD provides a trajectory of the molecule's dynamic behavior, revealing the accessible conformations and the transitions between them. For macrocyclic drugs, which share structural similarities with this compound, MD simulations have been instrumental in understanding their conformational flexibility in different environments. acs.org

Prediction of Stable Conformations and Interconversion Barriers

The initial conformational search using molecular mechanics typically generates a large number of possible structures. To refine this, the low-energy conformations identified by MM are often subjected to geometry optimization and energy calculation using a more accurate method, such as DFT. This multi-step approach provides a reliable set of the most stable conformers and their relative energies.

Studies on other large-ring ketones, such as cycloundecanone (B1197894) and cyclododecanone, have successfully employed a combination of computational methods and experimental techniques like microwave spectroscopy to identify multiple stable conformations. nih.govnih.govacs.org These studies have shown that the conformational preferences in large rings are governed by a delicate balance of minimizing transannular steric interactions and torsional strain. nih.gov For this compound, the presence of the trans double bond would impose significant constraints on the possible ring conformations compared to its saturated analogue, cyclohexadecanone.

The energy barriers for interconversion between these stable conformers can also be calculated. This is achieved by identifying the transition state structures that connect two energy minima on the potential energy surface. The height of this energy barrier determines the rate at which the molecule can convert from one conformation to another at a given temperature.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerRelative Energy (kcal/mol) - DFT//MM
A (Global Minimum)0.00
B0.75
C1.20
D2.50

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis, where 'A' represents the most stable conformation and others are at higher energies.

Transition State Modeling for Reaction Mechanisms and Kinetic Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the transition states—the high-energy structures that connect reactants and products. For reactions involving this compound, such as its synthesis via macrocyclization or its subsequent chemical transformations, transition state modeling can provide invaluable insights.

The process involves locating the transition state structure on the potential energy surface, which is a first-order saddle point (a maximum in one direction and a minimum in all other directions). This is a computationally demanding task, often requiring sophisticated algorithms. acs.org Once the transition state is located and its structure is verified (typically by the presence of a single imaginary vibrational frequency corresponding to the reaction coordinate), its energy can be calculated.

The energy difference between the reactants and the transition state is the activation energy barrier of the reaction. This value can be used within the framework of transition state theory to estimate the reaction rate constant. By modeling the transition states for different possible reaction pathways, the most favorable mechanism can be identified. For macrocyclization reactions, which are often in competition with intermolecular polymerization, kinetic analysis and computational modeling can help in understanding the factors that favor the desired intramolecular ring-closing process. nih.govacs.org

Cheminformatics Approaches for Database Analysis of Related Macrocycles

Cheminformatics provides the tools to navigate and analyze the vast chemical space of macrocycles, a class of compounds to which this compound belongs. The structural complexity and conformational flexibility of macrocycles present unique challenges that computational methods are well-suited to address. Large chemical databases such as PubChem, ChEMBL, and specialized collections like the Asinex macrocycle library serve as foundational resources for these analyses. asinex.comnih.gov

A primary application of cheminformatics in this context is the identification and characterization of structurally related macrocyclic ketones. By employing similarity and substructure searches, researchers can curate datasets of molecules that share the cyclohexadecenone scaffold or other key structural features with this compound. These curated datasets are invaluable for understanding structure-property relationships within this chemical class.

Once a dataset of related macrocycles is assembled, a variety of molecular descriptors can be calculated to quantify their physicochemical properties. These descriptors typically include molecular weight (MW), calculated lipophilicity (e.g., cLogP), topological polar surface area (TPSA), the number of rotatable bonds, and hydrogen bond donors and acceptors. The distribution of these properties across the dataset can reveal trends that correlate with desirable attributes, such as those associated with musk fragrances. escholarship.orgillinois.edu

For instance, a comparative analysis of this compound with other 16-membered macrocyclic ketones can be performed to position it within the broader chemical space of these compounds. Such an analysis can highlight its unique properties or its conformity to the general characteristics of this class of macrocycles.

Compound NameMolecular FormulaMolecular Weight (g/mol)cLogPTPSA (Ų)Rotatable Bonds
This compoundC16H28O236.405.2017.075
CyclohexadecanoneC16H30O238.415.3517.075
AmbrettolideC16H28O2252.404.8526.305
Muscone (B1676871)C16H30O238.415.1017.074
Civetone (B1203174)C17H30O250.425.6017.076

Computational Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in its identification and structural elucidation. Methods such as Density Functional Theory (DFT) are commonly employed to calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and to provide insights into mass spectrometry (MS) fragmentation patterns. rsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. By performing geometry optimization followed by GIAO (Gauge-Independent Atomic Orbital) calculations, a theoretical NMR spectrum can be generated. researchgate.net These calculated shifts, when compared with experimental data, can confirm the structure of the molecule. For a molecule with multiple conformers, the predicted shifts may be presented as a Boltzmann-weighted average over the different low-energy conformations.

Below are tables of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts for this compound

Atom PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
H7, H85.35m2H
H2, H162.40t4H
H6, H92.05m4H
H3, H151.60m4H
H4, H5, H10-H141.30-1.45m14H

Predicted ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted Chemical Shift (ppm)
C1212.0
C7, C8130.5
C2, C1642.5
C6, C932.0
C3, C1527.5
C4, C5, C10-C1425.0-26.5

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. The predicted spectrum can be compared with experimental data to identify characteristic functional groups. For this compound, key predicted vibrational frequencies would include the C=O stretch of the ketone and the C=C stretch of the alkene.

Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H stretch (alkane)2850-2960Strong
C=O stretch (ketone)1715Strong
C=C stretch (alkene)1650Medium
C-H bend (alkane)1465Medium

Mass Spectrometry (MS):

While direct prediction of a full mass spectrum is complex, computational methods can be used to propose likely fragmentation pathways. By analyzing the bond strengths and the stability of potential fragment ions, a theoretical fragmentation pattern can be constructed. For this compound, common fragmentation pathways for macrocyclic ketones would be expected, such as alpha-cleavage adjacent to the carbonyl group and rearrangements involving the double bond.

Plausible Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFragmentation Pathway
236[M]⁺Molecular Ion
207[M - C₂H₅]⁺Loss of an ethyl radical
193[M - C₃H₇]⁺Loss of a propyl radical
179[M - C₄H₉]⁺Loss of a butyl radical
98[C₆H₁₀O]⁺McLafferty rearrangement product

Analytical Methodologies for Isolation, Separation, and Quantification in Chemical Research

Chromatographic Techniques for Purification, Purity Assessment, and Analysis

Chromatography is the cornerstone for the analysis of synthetic musks, providing the necessary separation power to resolve complex mixtures and assess the purity of synthesized compounds.

Gas Chromatography (GC) Coupled with Various Detectors (FID, MS)

Gas chromatography is a premier technique for the analysis of thermally stable and volatile compounds like (7E)-cyclohexadec-7-en-1-one. confex.com Its high resolution and compatibility with sensitive detectors make it ideal for both qualitative and quantitative assessments.

A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and linear response to a wide range of organic compounds. When analyzing this compound, a non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically employed. The FID provides high sensitivity, allowing for the detection of the compound at low concentrations, which is essential for purity assessment and quality control. scielo.br

A Mass Spectrometry (MS) detector, when coupled with GC, offers unparalleled identification capabilities. The mass spectrometer fragments the eluting compounds into characteristic ions, creating a unique mass spectrum that acts as a chemical fingerprint. nih.gov This is invaluable for confirming the identity of this compound, even in complex fragrance mixtures. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity, allowing for trace-level detection. nih.govmdpi.com

ParameterTypical Condition for GC Analysis of Macrocyclic Musks
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 - 280 °C
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.0-1.5 mL/min)
Oven Program Initial temp. 60-80°C, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min
FID Temperature 280 - 320 °C
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, RI, MS)

While GC is often the method of choice, High-Performance Liquid Chromatography (HPLC) provides a valuable alternative, particularly for preparative scale purification or for analyzing thermally sensitive compounds that might be present as impurities. The primary challenge in analyzing this compound with HPLC is its lack of a strong UV chromophore. veeprho.comnu.edu.om

UV Detector: Direct UV detection is difficult as the ketone functional group exhibits only a weak absorption at low wavelengths. To overcome this, derivatization with a UV-active agent can be employed. veeprho.comauroraprosci.comeurekaselect.com This process involves a chemical reaction to attach a chromophore to the molecule, enhancing its detectability.

Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. veeprho.com It is suitable for detecting non-chromophoric compounds like this compound, especially at higher concentrations, making it useful for purity assessment during synthesis.

Mass Spectrometry (MS) Detector: Coupling HPLC with an MS detector (LC-MS) is a powerful tool for both identification and quantification, circumventing the need for a chromophore. researchgate.net Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are often suitable ionization sources for compounds of this polarity.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. teledynelabs.com SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and unique selectivity, making it a "green" analytical technique. mdpi.com For a large molecule like this compound, SFC can provide high-efficiency separations, particularly for resolving isomers or for chiral separations if applicable. nih.govacs.org The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates without significant loss of resolution. chromatographyonline.com SFC is particularly advantageous in preparative applications for the purification of synthetic musks due to the ease of removing the CO2 mobile phase post-collection. mdpi.com

Hyphenated Techniques for Complex Mixture Analysis and Trace Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples containing this compound.

GC-MS and LC-MS for Simultaneous Identification and Quantification

As mentioned, the combination of chromatography with mass spectrometry provides both separation and structural identification in a single analysis.

GC-MS is the most widely used technique for the analysis of synthetic musks in various matrices, from raw materials to environmental samples. confex.com For identification, the electron ionization (EI) mass spectrum of this compound can be compared against spectral libraries for confirmation. Quantitative analysis is highly sensitive and specific, with detection limits for macrocyclic musks reported in the low nanogram-per-gram (ng/g) to picogram-per-milliliter (pg/mL) range, depending on the sample matrix and instrumentation. nih.govykcs.ac.cn

LC-MS serves as a complementary technique. While less common for this specific compound class, it is invaluable for analyzing potential degradation products or less volatile precursors that may not be amenable to GC analysis. The development of robust LC-MS methods allows for comprehensive profiling of a product throughout its lifecycle.

Performance Characteristics of Hyphenated Methods for Musk Analysis
TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key Advantage
GC-MS (SIM/MRM) 0.1 - 2.0 ng/g ykcs.ac.cn0.5 - 5.0 ng/g researchgate.netHigh sensitivity, specificity, and extensive libraries for identification.
GC-MS/MS 0.01 - 0.1 ng/g mdpi.com0.03 - 0.3 ng/g mdpi.comExtremely low detection limits and high selectivity in complex matrices.
LC-MS/MS 0.01 - 1.25 ng/mL acs.org0.03 - 6.00 ng/mL acs.orgSuitable for non-volatile or thermally labile related substances.

Advanced Sample Preparation Techniques for Analytical Studies of this compound

Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the analyte before chromatographic analysis. This step is crucial for achieving accurate and reliable results, especially at trace levels.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid sample. mdpi.com For this compound, headspace SPME is particularly effective due to the compound's semi-volatile nature. nih.govnih.gov The fiber, often coated with materials like polydimethylsiloxane/divinylbenzene (PDMS/DVB), is exposed to the sample, after which the concentrated analytes are thermally desorbed directly into the GC injector. nih.gov This technique is simple, fast, and highly sensitive. researchgate.net

Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE): These techniques are used for sample cleanup and concentration. In SLE, the sample is absorbed onto an inert solid support, and the analytes are eluted with an immiscible organic solvent. researchgate.netnih.gov SPE uses a solid sorbent packed in a cartridge to retain either the analyte or the interferences. For a lipophilic compound like this compound, a reversed-phase sorbent (e.g., C18) or a normal-phase sorbent (e.g., Florisil, Alumina) can be used for cleanup after initial liquid extraction. mdpi.com

Validation of Analytical Methods for Purity Assessment and Quantitative Determination of this compound

The validation of an analytical method is a critical process in chemical research, ensuring that the chosen methodology is suitable for its intended purpose. For a compound like this compound, also known as civetone (B1203174), which is a valuable fragrance ingredient, rigorous validation of analytical methods is paramount for accurate purity assessment and quantitative determination in various matrices, such as raw materials, synthetic preparations, and final products. The validation process involves evaluating several performance characteristics to demonstrate that the method is reliable, reproducible, and accurate.

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, this means the method must be able to distinguish it from other structurally similar macrocyclic musks or compounds present in natural civet musk or synthetic reaction mixtures.

For chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), specificity is typically demonstrated by the separation of the analyte peak from other components in a chromatogram. In a study developing a quantitative thin-layer chromatography (qTLC) method for civetone, the proposed mobile phase was shown to effectively resolve civetone from other components in civet samples, thus demonstrating the method's specificity. d-nb.info The peak purity of civetone was further assessed by comparing the spectra at the peak apex, which showed a good correlation (r=0.9999) between the standard and the sample, confirming that the chromatographic peak was attributable to civetone.

Linearity and Range

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Table 1: Representative Linearity Data for an Analytical Method

Concentration Level Analyte Concentration (µg/mL) Instrument Response (Peak Area)
1 1.0 12,543
2 5.0 63,128
3 10.0 124,987
4 25.0 312,456
5 50.0 625,112
Linear Regression Correlation Coefficient (r²) 0.9995

This table is interactive. Users can sort and filter the data.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spike recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

For the qTLC method for civetone, the method was validated for accuracy, indicating that the amount of civetone measured was close to the actual amount present. d-nb.info In the analysis of other fragrance compounds, accuracy is typically expressed as the percentage recovery. For a validated method, the recovery is expected to be within a certain range, often 98-102% for the drug substance.

Table 2: Illustrative Accuracy Data for this compound Analysis

Spike Level Theoretical Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
Low 10.0 9.9 99.0
Medium 25.0 24.8 99.2
High 40.0 40.3 100.8

| Average Recovery | | | 99.7 |

This table is interactive. Users can sort and filter the data.

Precision

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time. It is typically determined by performing multiple measurements of the same sample on the same day, by the same analyst, and on the same instrument. The qTLC method for civetone was validated for repeatability, ensuring consistent results within the same analytical run.

Intermediate Precision: This expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.

The precision is usually expressed as the relative standard deviation (RSD) of the measurements. For analytical methods in pharmaceutical analysis, an RSD of less than 2% is generally considered acceptable for the assay of a drug substance.

Table 3: Representative Precision Data for this compound Analysis

Precision Level Parameter Concentration (µg/mL) Measured Value (n=6) RSD (%)
Repeatability Analyst 1, Day 1, Instrument 1 25.0 25.1, 25.3, 24.9, 25.0, 25.2, 25.1 0.55

| Intermediate Precision | Analyst 2, Day 2, Instrument 2 | 25.0 | 24.7, 25.2, 24.9, 25.4, 25.1, 24.8 | 1.02 |

This table is interactive. Users can sort and filter the data.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for determining trace amounts of this compound, for instance, in environmental samples or as an impurity. While specific LOD and LOQ values for civetone are not detailed in the available literature, they can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 4: Estimated LOD and LOQ for a Hypothetical GC-MS Method for this compound

Parameter Method Estimated Value (µg/mL)
LOD Signal-to-Noise (3:1) 0.05

| LOQ | Signal-to-Noise (10:1) | 0.15 |

This table is interactive. Users can sort and filter the data.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a GC method, parameters such as injector temperature, column temperature programming rate, and carrier gas flow rate might be varied to assess the method's robustness. For an HPLC method, variations in mobile phase composition, pH, and column temperature would be evaluated. A method is considered robust if the results remain within acceptable criteria despite these small changes.

Table 5: Example of Robustness Testing for a GC Method

Parameter Varied Variation Effect on Peak Area (% Change) Effect on Retention Time (% Change)
Injector Temperature ± 5 °C < 1.0% < 0.5%
Oven Temperature Ramp ± 0.5 °C/min < 1.5% < 1.0%

This table is interactive. Users can sort and filter the data.

Industrial Chemical Processes and Scale Up Research for 7e Cyclohexadec 7 En 1 One Synthesis

Optimization of Reaction Conditions for Large-Scale Production and Efficiency

The synthesis of macrocyclic ketones like (7E)-cyclohexadec-7-en-1-one often involves ring-closing metathesis (RCM) of a linear diene precursor. wikipedia.orgorganic-chemistry.org Optimizing this key step is critical for industrial efficiency. Key parameters for optimization include catalyst selection, substrate concentration, temperature, and reaction time.

For large-scale production, moving from traditional batch reactors to continuous flow systems is a primary strategy for improving efficiency and safety. pitt.edu A comparative study on the synthesis of a similar renewable macrocyclic musk, 3-methylcyclohexadec-6-enone, highlighted the trade-offs between these approaches. While a room-temperature batch process achieved a 57% yield, it required five days. In contrast, a high-temperature (150 °C) continuous flow strategy yielded 32% but with a residence time of only five minutes, dramatically increasing throughput.

ParameterBatch ProcessContinuous Flow Process
Temperature Room Temperature150 °C
Reaction Time 5 days5 minutes
Yield 57%32%
Throughput Low (e.g., 1g / 5 days)High (e.g., 1g / 4.8 hours)
Scalability ModerateHigh
A comparison of batch vs. continuous flow processes for the synthesis of a C16 macrocyclic musk analog.

Further optimization involves catalyst loading and substrate concentration. High concentrations (≥0.2 M) are desirable to maximize reactor volume efficiency, a significant challenge in macrocyclization which traditionally requires high dilution to prevent intermolecular side reactions. acs.org Research by Grela et al. has shown that novel ruthenium metathesis catalysts can facilitate RCM reactions at concentrations as high as 1.2 M for certain fragrance macrocycles, a significant step towards making these processes more economically and environmentally viable. acs.org

Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. gspchem.comchemcopilot.comaltlaboratories.com Beyond the shift from batch to continuous flow, several other PI strategies are relevant to the synthesis of this compound.

Microreactors: These small-scale reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions. This can lead to higher yields, better selectivity (e.g., controlling the E/Z isomer ratio), and improved safety, especially for highly exothermic reactions. gspchem.com

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. altlaboratories.com For syntheses where a volatile byproduct is formed (like ethylene (B1197577) in RCM), its continuous removal can drive the reaction equilibrium towards the product, increasing conversion rates. This could be applied to the RCM step in the synthesis of this compound.

Membrane Reactors: These reactors integrate a chemical reaction with a membrane-based separation process. A membrane could be used to selectively remove byproducts or to retain the catalyst within the reaction zone in a continuous flow setup, thereby integrating reaction and catalyst recovery steps. gspchem.comaltlaboratories.com

The adoption of these technologies can lead to significant reductions in equipment size, capital costs, and waste generation, aligning the production of specialty chemicals like this compound with the principles of green chemistry. chemcopilot.comresearchgate.net

Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are highly effective for RCM but are also expensive, making their recovery and recycling a critical factor for economic viability on an industrial scale. nih.gov Ruthenium metal contamination in the final product is also a quality concern that must be addressed.

Several strategies are being explored for catalyst recovery:

Immobilization: The catalyst can be anchored to a solid support, such as a polymer resin or magnetic nanoparticles. google.comnih.gov This heterogenization allows the catalyst to be easily separated from the reaction mixture by simple filtration or magnetic attraction. MNP-supported ruthenium catalysts have been shown to be recyclable up to 22 times with no significant loss of activity. nih.gov

Solvent-Resistant Nanofiltration: The homogeneous catalyst can be separated from the product stream using specialized membranes that retain the larger catalyst molecule while allowing the smaller product molecule to pass through.

Catalyst Reactivation: Research has shown that some decomposed ruthenium catalysts can be chemically reactivated. One study demonstrated that an inactive 1st generation Hoveyda-Grubbs catalyst could be treated with a specific organic precursor to regenerate an active species, recovering 43% of the catalytic activity. nih.gov While still in early stages, this approach could significantly reduce the costs associated with catalyst degradation.

Recovery MethodDescriptionAdvantagesChallenges
Immobilization on Supports Catalyst is chemically bound to a solid phase (e.g., polymer, silica, magnetic nanoparticles).Easy separation (filtration, magnetic); potential for high recyclability. nih.govPotential for reduced activity; leaching of the metal from the support.
Silica Gel Chromatography Some chelated Ru-carbene complexes exhibit high stability and can be recovered by simple column chromatography. acs.orgHigh recovery yield; simple procedure.Requires solvent for chromatography; may not be suitable for all catalysts.
Chemical Reactivation Decomposed catalyst is treated with reagents to regenerate the active catalytic species. nih.govRecovers catalyst that would otherwise be lost; reduces waste.Method may be specific to certain catalyst types; efficiency can be moderate.
Overview of catalyst recycling and recovery techniques for ruthenium-based metathesis catalysts.

Techno-Economic Analysis and Environmental Impact Assessment of Industrial Synthetic Routes

A comprehensive Techno-Economic Analysis (TEA) and Life Cycle Assessment (LCA) are essential for evaluating the commercial feasibility and environmental footprint of any industrial route to this compound.

The TEA evaluates factors such as capital expenditure (CAPEX) for equipment and operating expenditure (OPEX), which includes raw materials, catalyst, solvent, energy costs, and waste disposal. rsc.orgtue.nl The market for macrocyclic musks was valued at USD 257 million in 2024 and is projected to grow, indicating strong commercial demand. nih.gov However, the high cost of ruthenium catalysts and potentially complex multi-step syntheses can significantly impact profitability. chemrxiv.org A simplified cost analysis for a fine chemical process showed that raw materials, waste disposal, and operator salaries are major contributors to variable costs. tue.nl

Illustrative Cost Contribution for a Fine Chemical Synthesis:

Cost Component Description Estimated Contribution
Raw Materials Cost of precursors, reagents. 40-60%
Catalyst Cost of ruthenium catalyst, including replacement/recycling. 10-25%
Solvents & Energy Cost of solvents (including recycling) and energy for heating/cooling/distillation. 10-20%
Waste Disposal Disposal of byproducts, spent catalyst, and solvent waste. 5-15%
Labor & Capital Operator salaries and depreciation of plant investment. 5-10%

This table presents a generalized estimation of cost contributions for a specialty chemical synthesis, which would need to be specifically calculated for this compound production.

The Environmental Impact Assessment, typically conducted via an LCA, evaluates the environmental burdens from cradle to grave. rsc.org For synthetic fragrances, key impact areas include:

Resource Consumption: Many synthetic ingredients are derived from petrochemicals, which are non-renewable. envynature.orgfastercapital.com The use of large volumes of solvents also contributes to resource depletion. happi.com

Energy Use: Synthesis, purification (especially high-vacuum distillation), and solvent recovery are energy-intensive processes, contributing to the carbon footprint. rsc.org

Waste Generation: The production of specialty chemicals can generate significant waste, including byproducts, spent catalysts, and solvent residues. fastercapital.com The "E-factor" (mass of waste per mass of product) is a common metric used to assess this. rsc.org

Ecotoxicity: Synthetic musks can be persistent in the environment and have the potential to bioaccumulate in aquatic ecosystems. acs.orgbohrium.comnih.gov LCA studies help to quantify impacts such as freshwater eutrophication and ecotoxicity.

Application of Process Analytical Technology (PAT) in Manufacturing and Quality Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process and quality attributes. mt.comsigmaaldrich.com For the synthesis of this compound, PAT is crucial for ensuring consistent product quality, optimizing processes, and enhancing safety.

The core of PAT involves identifying Critical Quality Attributes (CQAs) of the final product and linking them to Critical Process Parameters (CPPs) that can be monitored and controlled in real-time. mt.com

Potential CQAs and CPPs for this compound Synthesis:

Critical Quality Attribute (CQA) Critical Process Parameter (CPP) Potential PAT Tool
Product Purity / Concentration Reactant concentration, reaction time, temperature In-line FTIR, Raman Spectroscopy, Online HPLC mt.comamericanpharmaceuticalreview.com
Isomeric Ratio (E/Z) Catalyst type, temperature, reaction time In-line Raman Spectroscopy, Online GC
Residual Starting Material Reaction endpoint, catalyst activity In-line FTIR, Online HPLC americanpharmaceuticalreview.com
Residual Catalyst (Ruthenium) Catalyst loading, purification efficiency At-line Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

| Byproduct Formation | Temperature, mixing, reactant stoichiometry | In-line FTIR, Raman Spectroscopy |

By implementing in-line and on-line analytical tools, manufacturers can move from traditional end-of-batch testing to real-time quality assurance. americanpharmaceuticalreview.com For example, an in-line FTIR probe placed in a continuous flow reactor can monitor the disappearance of the starting diene and the appearance of the macrocyclic ketone, allowing for precise determination of the reaction endpoint and steady-state conditions. americanpharmaceuticalreview.comyoutube.com This real-time data enables automated feedback control, where process parameters can be adjusted dynamically to maintain the process within its optimal design space, ensuring high and consistent product quality while minimizing waste and cycle time. mt.com

Development of Novel Separation and Purification Techniques for Industrial Scale

Achieving the high purity (>99%) required for fragrance ingredients necessitates robust and scalable separation and purification techniques. For macrocyclic compounds like this compound, removing closely related impurities such as isomers, oligomers, and residual catalyst presents a significant challenge.

Fractional Vacuum Distillation: This is a cornerstone technique in the fragrance industry for separating compounds with different boiling points. aakash.ac.ineiriindia.org Given the high molecular weight of this compound, this process must be conducted under high vacuum to lower the boiling point and prevent thermal degradation of the product. iajps.com Large industrial columns with structured packing are used to achieve the necessary separation efficiency to isolate the desired product from lighter or heavier impurities. wikipedia.org

Crystallization: If the compound is a solid at or near room temperature, large-scale crystallization can be a highly effective and economical method for achieving high purity. youtube.com The process involves dissolving the crude product in a suitable solvent, followed by controlled cooling or anti-solvent addition to induce crystallization. The purity of the final product depends on optimizing parameters like solvent choice, cooling rate, and agitation. However, for large, flexible macrocycles, inducing crystallization can be challenging. nih.govrsc.org

Preparative Chromatography: While often associated with laboratory scale, advancements in techniques like Supercritical Fluid Chromatography (SFC) have made chromatography a viable option for large-scale purification of high-value compounds. acs.org An integrated process using medium-pressure reverse-phase liquid chromatography (MP-RPLC) followed by preparative SFC was successfully used to purify ~30 g of a macrocyclic peptide to >95% purity, demonstrating the potential of such orthogonal, multi-step chromatographic methods for industrial-scale macrocycle purification. acs.org

The choice of purification strategy depends on the physical properties of the target molecule and its impurities, as well as economic considerations. Often, a combination of these techniques is employed to meet the stringent quality standards of the fragrance industry.

Future Directions and Emerging Research Avenues in 7e Cyclohexadec 7 En 1 One Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of macrocycles like (7E)-cyclohexadec-7-en-1-one is traditionally challenging, often requiring highly diluted conditions to favor intramolecular cyclization over intermolecular polymerization. iiserpune.ac.in Continuous flow chemistry offers a powerful solution to these challenges by providing superior control over reaction parameters such as temperature, pressure, and mixing. This technology enables reactions to be performed safely at higher concentrations and temperatures, which can dramatically reduce reaction times and increase throughput.

The integration of automated synthesis platforms, potentially based on High-Performance Liquid Chromatography (HPLC) equipment, further streamlines the production of this compound and its derivatives. nih.gov Such platforms allow for the precise delivery of reagents, real-time reaction monitoring, and automated purification, minimizing manual intervention and improving reproducibility. The development of a fully automated, multi-step synthesis in a continuous flow setup represents a significant leap towards more efficient, scalable, and sustainable production of this macrocyclic ketone.

FeatureBatch SynthesisFlow Chemistry
Reaction Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and mixing.
Safety Higher risk with large volumes of hazardous materials.Improved safety due to small reaction volumes at any given time.
Scalability Difficult to scale up; often requires re-optimization.Easily scalable by running the system for longer periods.
Efficiency Often requires high dilution, leading to large solvent waste.Can be run at higher concentrations, reducing solvent use.
Reproducibility Can be variable between batches.High reproducibility due to consistent reaction conditions.

Exploration of Bio-Catalytic Routes for Macrocyclic Ketones and their Derivatives

Biocatalysis is emerging as a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymatic routes to this compound is a promising area of research. Enzymes such as lipases and thioesterases have shown great potential in catalyzing macrocyclization reactions to form macrocyclic peptides, lactones, and polyketides. nih.govresearchgate.net Lipase-catalyzed intramolecular transesterification, for instance, has been successfully used to create macrocyclic lactones in organic solvents. researchgate.netnih.gov Adapting these enzymatic strategies for the intramolecular carbon-carbon bond formation required for ketones like this compound is a key challenge.

Furthermore, Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of ketones to esters or lactones. acs.orgresearchgate.netharvard.eduacs.org While their natural function is oxidative cleavage, protein engineering could potentially be used to modify their activity or to develop novel enzyme cascades that facilitate the synthesis of macrocyclic ketone precursors. acs.org The development of recombinant host cells capable of producing macrocyclic ketones like muscone (B1676871) and civetone (B1203174) points toward the feasibility of biosynthetic pathways for related compounds. google.com A successful biocatalytic route would offer a highly sustainable method for producing this compound with high chemo-, regio-, and enantioselectivity.

Advanced Materials Science Applications Derived from its Chemical Reactivity (e.g., Polymer Precursors, Monomers)

The unique 16-membered ring structure of this compound makes it an intriguing candidate as a monomer for advanced materials. Ring-opening polymerization (ROP) is a well-established method for converting cyclic monomers into linear polymers, and this technique could potentially be applied to this compound. youtube.comlibretexts.org While ROP is more commonly associated with lactones and lactams, the development of new catalysts and polymerization triggers could enable the polymerization of macrocyclic ketones. acs.orgnih.govnih.gov

The resulting polymers would possess a unique structure with ketone functionalities regularly spaced along the polymer backbone. These ketone groups could serve as reactive handles for post-polymerization modification, allowing for the attachment of various side chains to tailor the polymer's properties for specific applications. nih.gov For example, polymers derived from this compound could find use in creating novel biodegradable materials, functional coatings, or platforms for drug delivery. The low melt viscosity characteristic of macrocyclic precursors is particularly advantageous for manufacturing advanced composite materials. acs.org

Development of Novel Spectroscopic and Computational Approaches for Deeper Understanding of Macrocyclic Chemistry

A deeper understanding of the structure, conformation, and reactivity of this compound is crucial for unlocking its full potential. Advanced spectroscopic techniques are central to this effort. Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can elucidate the complex conformational dynamics of the 16-membered ring in solution.

Complementing these experimental techniques, computational chemistry provides powerful predictive tools. mdpi.com Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition states, and rationalize reactivity. A significant advancement is the use of computational methods to predict NMR spectra, which, when combined with experimental data in frameworks like the DP4 method, can provide unambiguous structural assignment of complex molecules. Furthermore, the emergence of deep learning models capable of generating and exploring vast chemical spaces of macrocycles will accelerate the discovery of new derivatives of this compound with desired properties.

Technique/ApproachApplication in Macrocyclic Chemistry
Multidimensional NMR Elucidation of solution-phase conformation and dynamics.
Mass Spectrometry (e.g., MALDI-TOF) Confirmation of macrocyclic structure and molecular weight. acs.org
FT-IR & UV-Vis Spectroscopy Characterization of functional groups and electronic properties.
Density Functional Theory (DFT) Modeling reaction mechanisms, transition states, and molecular orbitals.
Deep Learning Models In silico generation of novel macrocyclic analogues and property prediction.

Interdisciplinary Research at the Interface of Organic Chemistry with Related Scientific Disciplines (e.g., Chemical Biology Tools, Materials Engineering)

The future of this compound chemistry lies in its integration with other scientific fields. Its unique macrocyclic scaffold makes it an ideal starting point for creating sophisticated molecules for interdisciplinary applications.

In materials engineering , as discussed previously, this compound can serve as a monomer for novel polymers with tailored properties. mdpi.com The incorporation of this macrocyclic unit into larger polymer networks or metal-organic frameworks could lead to materials with unique thermal, mechanical, or recognition properties. frontiersin.orgnih.govnih.gov

In chemical biology , the macrocyclic structure can be functionalized to create new molecular probes and tools. sigmaaldrich.com By attaching fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers to the this compound ring, researchers could develop tools to study biological processes, track molecules within cells, or identify protein-ligand interactions. The macrocyclic framework can act as a rigid scaffold to present functional groups in a precise three-dimensional arrangement, which is highly desirable for designing molecules that interact with biological targets like enzymes or receptors. researchgate.net This convergence of synthetic chemistry with materials science and biology will undoubtedly drive the next wave of innovation in the field of macrocyclic chemistry.

Q & A

Q. What frameworks guide the formulation of novel research hypotheses for understudied properties of this compound?

  • Methodological Answer : Apply the PICO framework (Population: compound; Intervention: experimental variable; Comparison: control; Outcome: measurable property) to structure hypotheses. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pilot studies can test hypothesis viability before full-scale investigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.